4-Methoxybenzo[b]thiophene-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O2S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-methoxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3 |
InChI Key |
SQUSFGJSJZZTQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC=C1)SC=C2C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methoxybenzo B Thiophene 3 Carbaldehyde and Its Precursors
Retrosynthetic Disconnections and Strategic Planning for 4-Methoxybenzo[b]thiophene-3-carbaldehyde Synthesis
The design of an efficient synthesis for this compound hinges on a logical retrosynthetic analysis, which identifies key bond disconnections and strategic intermediates. This planning phase is crucial for navigating challenges such as regioselectivity and functional group compatibility.
Identification of Key Synthons and Intermediates
Two primary retrosynthetic disconnections guide the synthetic approach to the target molecule. The most straightforward approach involves the disconnection of the carbon-carbon bond between the C3 position of the benzo[b]thiophene core and the aldehyde carbon.
Disconnection 1 (C3-CHO Bond): This disconnection leads back to the key intermediate, 4-Methoxybenzo[b]thiophene (B1252323) , and a formyl cation synthon (⁺CHO). The synthetic equivalent for the formyl cation is typically an electrophilic formylating agent like N,N-dimethylformamide (DMF). This strategy relies on the C-H functionalization of the pre-formed heterocyclic system.
Disconnection 2 (Oxidation Approach): An alternative strategy involves a functional group interconversion (FGI) step, envisioning the aldehyde as the product of an oxidation reaction. This leads to the precursor 4-Methoxybenzo[b]thiophene-3-methanol . ontosight.ai This alcohol becomes the immediate synthetic target, shifting the focus to the introduction of a hydroxymethyl group at the C3 position.
These analyses identify two pivotal intermediates whose syntheses are critical for accessing the final product.
Analysis of Bond Formation Strategies
Based on the retrosynthetic analysis, the key bond formation is the C-C linkage at the C3 position of the 4-methoxybenzo[b]thiophene scaffold.
Electrophilic Aromatic Substitution: This strategy involves the reaction of the electron-rich benzo[b]thiophene ring with a formylating agent. However, the regiochemical outcome is a significant challenge. The directing effects of both the fused benzene (B151609) ring and the methoxy (B1213986) group at C4 must be considered. Electrophilic substitution on the parent benzo[b]thiophene typically favors the C3 position. chemicalbook.com However, substituents on the benzene ring can alter this preference.
Nucleophilic Attack by a Metalated Intermediate: A more reliable strategy for achieving regiocontrol involves reversing the polarity of the C3 position. Deprotonation of 4-methoxybenzo[b]thiophene at the C3 position using a strong organolithium base generates a nucleophilic carbanion. This lithiated intermediate can then react with an electrophilic formylating agent in a highly regioselective manner. semanticscholar.org This approach is often preferred as it avoids the regioselectivity issues common to electrophilic substitutions.
Functional Group Manipulation: The strategy proceeding through the 4-methoxybenzo[b]thiophene-3-methanol intermediate relies on established methods for its synthesis, such as the reduction of a corresponding C3-ester or the reaction of a C3-lithiated species with formaldehyde, followed by a standard oxidation protocol to furnish the desired aldehyde.
Direct Synthesis Protocols for this compound
Several direct protocols can be employed for the synthesis of the target aldehyde, each with distinct advantages and challenges related to regioselectivity and reaction conditions.
Regioselective Formylation of Methoxybenzo[b]thiophenes (e.g., Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.net It utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and DMF. While electrophilic formylation of the parent benzo[b]thiophene can yield the 3-carbaldehyde, the presence of the methoxy group at the C4 position significantly alters the reaction's regioselectivity. Research has shown that the Vilsmeier-Haack formylation of 4-methoxybenzo[b]thiophene does not produce the desired 3-formyl product. Instead, the reaction occurs preferentially on the electron-rich benzene ring at the C7 position, yielding 7-formyl-4-methoxybenzo[b]thiophene. This outcome renders the direct Vilsmeier-Haack formylation an unsuitable method for the synthesis of this compound.
Oxidation Pathways of 4-Methoxybenzo[b]thiophene-3-methanol Precursors
A reliable two-step approach involves the synthesis of the precursor alcohol, 4-methoxybenzo[b]thiophene-3-methanol, followed by its oxidation. The synthesis of the alcohol itself can be achieved by reacting 3-lithio-4-methoxybenzo[b]thiophene (generated as described in section 2.2.3) with formaldehyde. Once the precursor alcohol is obtained, it can be converted to the target aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
Common methods for this transformation include:
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by quenching with a hindered base like triethylamine. It is known for its mild conditions and high yields.
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a clean and efficient oxidation of primary alcohols to aldehydes under neutral conditions at room temperature.
Pyridinium Chlorochromate (PCC): A Cr(VI) reagent that is effective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation.
The choice of oxidant depends on the scale of the reaction and the tolerance of other functional groups within the molecule.
| Oxidation Method | Key Reagents | Typical Solvent | Typical Temperature | Key Advantages |
|---|---|---|---|---|
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | -78 °C to RT | Mild conditions, high yields, avoids heavy metals. |
| Dess-Martin Periodinane (DMP) | DMP | CH₂Cl₂ | Room Temperature | Neutral conditions, high selectivity, easy workup. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂ | Room Temperature | Reliable, commercially available reagent. |
Ortho-Metalation and Electrophilic Quenching Strategies
The most direct and regioselective method for synthesizing this compound is through the deprotonation (lithiation) of the C3 position, followed by quenching with an electrophile. The proton at the C3 position of the benzo[b]thiophene ring is significantly more acidic than other protons on the heterocyclic ring, allowing for selective metalation. chemicalbook.com
The typical procedure is as follows:
Lithiation: 4-Methoxybenzo[b]thiophene is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature, typically -78 °C. A strong organolithium base, most commonly n-butyllithium (n-BuLi), is added dropwise. researchgate.netchemicalforums.com The base selectively abstracts the proton at the C3 position to form the intermediate, 3-lithio-4-methoxybenzo[b]thiophene.
Electrophilic Quench: Anhydrous N,N-dimethylformamide (DMF) is then added to the solution. commonorganicchemistry.comthieme-connect.de The nucleophilic lithiated intermediate attacks the carbonyl carbon of DMF.
Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride or dilute acid), which hydrolyzes the resulting tetrahedral intermediate to afford the final product, this compound. thieme-connect.de
This method offers excellent regiocontrol and generally provides good yields, making it a preferred strategy for the synthesis of C3-substituted benzo[b]thiophenes. semanticscholar.org
| Step | Reagents | Solvent | Temperature | Purpose |
|---|---|---|---|---|
| Deprotonation | 4-Methoxybenzo[b]thiophene, n-Butyllithium | THF or Diethyl Ether | -78 °C | Regioselective formation of 3-lithio intermediate. |
| Formylation | N,N-Dimethylformamide (DMF) | THF or Diethyl Ether | -78 °C to RT | Electrophilic quench to introduce the formyl group precursor. |
| Hydrolysis | Aqueous NH₄Cl or dilute HCl | - | 0 °C to RT | Formation of the final aldehyde product. |
Construction of the Benzo[b]thiophene Scaffold Preceding Formylation
The formation of the benzo[b]thiophene ring is a critical step that can be achieved through various cyclization and functionalization strategies.
Several classical and modern cyclization reactions are employed to construct the benzo[b]thiophene core. These methods often involve the formation of a key carbon-sulfur bond to close the thiophene (B33073) ring onto a benzene precursor.
Friedel-Crafts Type Reactions: Intramolecular Friedel-Crafts cyclizations are a common approach. For instance, the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone can yield a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com This method highlights the challenges of regioselectivity that can arise depending on the substitution pattern of the starting materials. google.com The acylation of preformed benzothiophenes using acyl chlorides in the presence of a Lewis acid like aluminum chloride is another example of a Friedel-Crafts reaction, though it can suffer from poor regioselectivity and the generation of environmentally harmful byproducts. nih.govgoogle.com
Larock Annulation: The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation, provides a conceptual framework that can be adapted for benzo[b]thiophene synthesis. wikipedia.org This methodology typically involves the reaction of an ortho-haloaniline with an alkyne. wikipedia.org Analogous strategies for benzo[b]thiophene synthesis would involve an ortho-halothiophenol derivative reacting with an alkyne. The versatility of the Larock reaction in accommodating various substituted alkynes suggests its potential for creating diverse benzo[b]thiophene scaffolds. wikipedia.org
Hinsberg Reaction Variants: The Hinsberg synthesis traditionally involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene dicarboxylate. researchgate.netderpharmachemica.comresearchgate.net While primarily used for thiophene synthesis, variations of this reaction can be envisioned for the construction of the thiophene ring in benzo[b]thiophenes. The mechanism often proceeds through a Stobbe-type condensation. derpharmachemica.comyoutube.com
A variety of other cyclization strategies have also been developed. Electrophilic cyclization of o-alkynyl thioanisoles is a powerful method for generating 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org This can be mediated by various electrophiles, including iodine, which leads to the formation of 3-iodobenzo[b]thiophenes that are versatile intermediates for further functionalization. nih.gov
Table 1: Comparison of Cyclization Reactions for Benzo[b]thiophene Synthesis
| Reaction Type | Key Reactants | Catalyst/Reagent | Typical Products | References |
|---|---|---|---|---|
| Friedel-Crafts Type | Aryl thioethers with acyl groups | Lewis or Brønsted acids (e.g., PPA, AlCl₃) | Substituted benzo[b]thiophenes | google.comnih.govgoogle.comarkat-usa.org |
| Larock Annulation | ortho-halothiophenol derivatives, alkynes | Palladium catalyst, base | 2,3-Disubstituted benzo[b]thiophenes | wikipedia.org |
| Hinsberg Reaction | 1,2-Dicarbonyl compounds, thiodiacetate esters | Base | Thiophene dicarboxylates | researchgate.netderpharmachemica.comresearchgate.net |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | Electrophiles (e.g., I₂, Br₂) | 2,3-Disubstituted benzo[b]thiophenes | nih.govorganic-chemistry.orgnih.gov |
Once the benzo[b]thiophene scaffold is formed, or in some cases, as a strategy to create precursors for cyclization, specific functionalization techniques are employed.
Directed Metalation: Directed ortho metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position. wikipedia.org For the synthesis of precursors to 4-methoxybenzo[b]thiophenes, a methoxy group on a benzene ring can act as a DMG. A subsequent reaction with a sulfur-containing electrophile can introduce the necessary functionality for a later cyclization step. An expedient synthesis of methoxybenzo[b]thiophenes has been described involving directed ortho lithiation, side-chain deprotonation, cyclization, and reduction. thieme-connect.com This powerful method allows for the regiocontrolled introduction of substituents, which is a significant advantage over classical electrophilic substitution reactions. thieme-connect.comresearchgate.netdocumentsdelivered.com
Catalytic Approaches in the Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.
Transition metals, particularly palladium and copper, are extensively used to catalyze the formation of the C-S and C-C bonds necessary for constructing and functionalizing the benzo[b]thiophene system.
Palladium-mediated Reactions: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. The synthesis of 2,3-disubstituted benzo[b]thiophenes can be achieved by the palladium-catalyzed coupling of terminal acetylenes with o-iodothioanisole, followed by electrophilic cyclization. nih.gov Palladium iodide-catalyzed oxidative cyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes provides a route to benzo[b]thiophene-3-carboxylic esters. nih.gov Furthermore, palladium-catalyzed intramolecular oxidative C-H functionalization and arylthiolation of enethiolate salts is a high-yielding route to multisubstituted benzo[b]thiophenes. nih.gov The Vilsmeier-Haack-Arnold reaction on 3-oxo-2,3-dihydrobenzo[b]thiophenes can produce 3-bromo-benzo[b]thiophene-2-carboxaldehydes, which can then undergo palladium-catalyzed Suzuki coupling. researchgate.net
Copper-catalyzed Reactions: Copper catalysts are also effective for C-S bond formation. An efficient copper-catalyzed approach to benzo[b]thiophenes has been developed using thiocarboxylic acids as a sulfur source. acs.orgacs.org This reaction proceeds via a sequential Ullmann-type C-S bond coupling and a Wittig condensation. acs.orgacs.org Copper(I)-catalyzed synthesis of benzo[b]thiophene 1,1-dioxides has also been reported. researchgate.net
Table 2: Examples of Transition Metal-Catalyzed Reactions in Benzo[b]thiophene Synthesis
| Catalyst System | Reaction Type | Starting Materials | Product Type | References |
|---|---|---|---|---|
| Palladium(0) or (II) | Coupling/Cyclization | o-Iodothioanisole, terminal acetylenes | 2,3-Disubstituted benzo[b]thiophenes | nih.govacs.org |
| PdI₂/KI | Oxidative Cyclization/Carbonylation | 2-(Methylthio)phenylacetylenes | Benzo[b]thiophene-3-carboxylic esters | nih.gov |
| Pd(OAc)₂/Cu(OAc)₂ | Intramolecular C-H Functionalization | Enethiolate salts | Multisubstituted benzo[b]thiophenes | nih.gov |
| CuI/1,10-phenanthroline | C-S Coupling/Wittig | (2-Iodobenzyl)triphenylphosphonium bromide, thiocarboxylic acids | Benzo[b]thiophenes | acs.orgacs.org |
While transition metal catalysis is dominant, organocatalysis and biocatalysis are emerging as powerful tools for achieving high levels of stereoselectivity in the synthesis of chiral benzo[b]thiophene derivatives.
Organocatalysis: Organocatalytic strategies have been successfully employed for the stereoselective construction of polycyclic benzo[b]thiophenes. For example, quinine-derived bifunctional thiourea (B124793) catalysts can be used in asymmetric annulation reactions to produce benzo[b]thiophene-fused dihydropyridine (B1217469) derivatives with excellent enantioselectivities. rsc.orgrsc.org These methods provide access to chiral scaffolds that are of significant interest in medicinal chemistry. rsc.orgrsc.org
Sustainable and Emerging Synthetic Paradigms
Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally benign processes. In the context of benzo[b]thiophene synthesis, this includes the use of metal-free reaction conditions and the development of one-pot procedures to reduce waste and improve efficiency.
Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes under metal- and solvent-free conditions represent a green and economical approach to various benzo[b]thiophenes. rsc.org One-pot methodologies, such as the successive iodocyclization-alkylation of 2-alkynylthioanisoles, allow for the synthesis of complex, highly functionalized benzo[b]thiophenes in a single operation, minimizing purification steps and the use of solvents. nih.gov The aryne reaction with alkynyl sulfides is another innovative one-step method for synthesizing a wide range of 3-substituted and multisubstituted benzo[b]thiophenes from readily available starting materials. nih.govrsc.org These emerging paradigms are paving the way for more efficient and sustainable routes to this compound and its derivatives.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. For a multi-step synthesis of a molecule like this compound, these principles can be applied to both the construction of the heterocyclic core and the introduction of the aldehyde functional group.
A key green strategy for forming the benzo[b]thiophene ring is through electrophilic cyclization of precursors like 2-alkynyl thioanisoles. Environmentally benign methods have been developed that utilize sodium halides (e.g., NaCl, NaBr) as the halogen source in a greener solvent like ethanol, often facilitated by a copper catalyst. nih.govnih.gov This approach avoids the use of elemental halogens and hazardous solvents, aligning with green chemistry principles. nih.gov
For the subsequent formylation at the 3-position, the Vilsmeier-Haack reaction is a classic and effective method. jk-sci.comchemistrysteps.com However, it traditionally uses reagents like phosphoryl chloride (POCl₃), which are toxic. Greener alternatives for generating the Vilsmeier reagent have been developed. One such method involves the reaction of N,N-dimethylformamide (DMF) with phthaloyl dichloride. A significant advantage of this approach is that the byproduct, phthalic anhydride, can be recovered in high yield by simple filtration and potentially reused, thus improving atom economy and reducing waste. researchgate.net
| Step | Precursor | Reagents | Solvent | Key Green Aspect | Yield | Reference |
| Cyclization | 2-Alkynyl thioanisole | NaBr, CuSO₄·5H₂O | Ethanol | Use of benign solvent and safer halogen source. | 92% | nih.gov |
| Cyclization | 2-Alkynyl thioanisole | NaCl, CuSO₄·5H₂O | Ethanol | Use of "table salt" as a chlorine source. | 90% | nih.gov |
| Vilsmeier Reagent Generation | DMF | Phthaloyl dichloride | Toluene | Avoids toxic POCl₃; byproduct is recoverable. | >90% | researchgate.net |
Microwave-Assisted and Flow Chemistry Protocols
Process intensification techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, safety, and scalability.
Microwave-Assisted Protocols Microwave irradiation can dramatically accelerate organic reactions by efficiently heating polar molecules and solvents. degres.eu This technology is well-suited for both the synthesis of the benzo[b]thiophene scaffold and its subsequent formylation. The synthesis of related 3-aminobenzo[b]thiophenes has been achieved in high yields with reaction times of just 30 minutes under microwave conditions. rsc.org
The Vilsmeier-Haack formylation, which can be sluggish under conventional heating, is also highly amenable to microwave assistance. Studies on various heterocyclic substrates, such as pyrazoles, have shown that microwave irradiation can reduce reaction times from hours to mere minutes, often with improved yields. degres.eubohrium.com This rapid, energy-efficient heating minimizes the potential for byproduct formation that can occur with prolonged exposure to high temperatures. degres.eu
| Reaction Type | Substrate | Conditions | Time | Yield | Reference |
| Benzothiophene (B83047) Synthesis | 2-Halobenzonitrile & Methyl thioglycolate | DMSO, Et₃N, 130 °C, MW | 30 min | 58-96% | rsc.org |
| Vilsmeier-Haack Formylation | 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole | Vilsmeier Reagent, DMF, MW | 5-15 min | High | degres.eu |
| Vilsmeier-Haack Formylation | Phenylhydrazone | OPC-VH Reagent, DMF, MW | 10-25 min | 82-95% | bohrium.com |
Flow Chemistry Protocols Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or tube. This methodology offers superior control over reaction parameters like temperature, pressure, and mixing, and is particularly valuable for handling hazardous reagents and unstable intermediates. researchgate.net
The Vilsmeier reagent is known to be thermally unstable, and its preparation can be highly exothermic, posing scale-up challenges. lookchem.comresearchgate.net Performing its generation and subsequent reaction in a continuous flow system allows for rapid heat dissipation and precise temperature control, making the process significantly safer. acs.orgresearchgate.net A plausible flow synthesis for this compound would involve pumping a solution of the 4-methoxybenzo[b]thiophene precursor into a stream where it mixes with the freshly generated Vilsmeier reagent in a heated reactor coil, followed by an inline aqueous quench to hydrolyze the intermediate and yield the final product. researchgate.netacs.org
| Reaction | Reagents | System | Residence Time | Key Advantage | Reference |
| Vilsmeier Reagent Generation | Diethyl formamide, POCl₃ | Flow Reactor | < 10 min | Safe, controlled generation of unstable reagent. | lookchem.com |
| Vilsmeier-Haack Formylation | Electron-rich arene, Vilsmeier Reagent | Microreactor | Variable | Enhanced safety and control; easy scale-up. | acs.orgresearchgate.net |
Photochemical and Electrochemical Synthesis Methods
Photochemistry and electrochemistry represent cutting-edge synthetic tools that leverage light and electricity, respectively, to drive chemical transformations, often under mild conditions and with high selectivity, aligning with green chemistry principles.
Electrochemical Synthesis Methods Electrosynthesis avoids the need for conventional chemical oxidants or reductants, replacing them with electrons, which are inherently traceless and non-polluting reagents. acs.org This approach has been successfully applied to the synthesis of benzothiophene derivatives. For instance, an electrochemical method for synthesizing C-3 halogenated benzothiophenes has been developed via an electrooxidative-mediated radical cyclization of 2-alkynylthioanisoles with potassium halides. acs.org This transition-metal- and oxidant-free method proceeds efficiently in a continuous flow system. acs.org Another approach uses paired electrolysis, where simultaneous oxidation and reduction events at the anode and cathode contribute to the synthesis of 2-arylbenzothiophenes, maximizing electrical efficiency. xmu.edu.cn Such strategies could be adapted to form the 4-methoxybenzo[b]thiophene core.
| Method | Precursor | Reagents/Conditions | Key Feature | Yield | Reference |
| Electrooxidative Cyclization | 2-Alkynylthioanisole | KBr, MeCN/H₂O; Carbon anode, Pt cathode; 20 mA current | Transition-metal- and oxidant-free; flow system. | Good | acs.org |
| Paired Electrolysis | 2-Methylthiobenzenediazonium salt & Alkyne | n-Bu₄NBF₄/DMSO; Graphite anode, Ni cathode; 4 mA·cm⁻² | Forms 2-arylbenzothiophenes via radical cyclization. | Up to 89% | xmu.edu.cn |
| Halogen-Mediated Cyclization | Bis(biaryl) disulfide | Bu₄NBr, LiClO₄/CH₃NO₂; Pt electrodes; 100 °C | Avoids transition metals and iodine reagents. | Moderate to high | chemistryviews.org |
Photochemical Synthesis Methods Photochemical reactions use light energy to access excited states of molecules, enabling unique transformations that are often difficult to achieve thermally. rsc.org The photon can be considered a "traceless reagent," initiating reactions without contributing to the final mass of the product, which is ideal from a green chemistry perspective. rsc.org
While a direct photochemical formylation of a benzo[b]thiophene at the 3-position is not a commonly cited method, the principles of photochemistry offer potential pathways. For example, photoredox catalysis using visible light can generate radical intermediates under exceptionally mild conditions. organic-chemistry.org A hypothetical route could involve a photocatalytic reaction between the 4-methoxybenzo[b]thiophene substrate and a suitable C1 source. While specific protocols for this transformation are yet to be developed, photochemical C-H functionalization is a rapidly advancing field. rsc.org For example, a direct photochemical decarboxylative formylation of indoles using aqueous glyoxylic acid has been reported, showcasing the potential of light-mediated C-H functionalization. organic-chemistry.org
Chemical Reactivity and Mechanistic Investigations of 4 Methoxybenzo B Thiophene 3 Carbaldehyde
Reactivity Profile of the Aldehyde Functionality
The aldehyde group is characterized by an electrophilic carbonyl carbon, making it a prime target for a wide array of nucleophiles. This reactivity allows for the transformation of the carbaldehyde into a diverse range of other functional groups and molecular scaffolds.
Nucleophilic addition reactions are fundamental to the chemical transformations of 4-Methoxybenzo[b]thiophene-3-carbaldehyde, enabling carbon-carbon bond formation and elaboration of the molecular structure.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base. The reaction proceeds via a nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield a new carbon-carbon double bond. For this compound, this provides a route to α,β-unsaturated systems, which are valuable synthetic intermediates.
Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes. organic-chemistry.orgwikipedia.org It utilizes a phosphorus ylide (a Wittig reagent), which is prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.com The ylide attacks the electrophilic carbonyl carbon of the aldehyde to form a four-membered oxaphosphetane intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, the latter being the driving force for the reaction. organic-chemistry.org The stereochemical outcome (E/Z isomerism) of the resulting alkene is influenced by the nature of the substituents on the ylide. organic-chemistry.org
Grignard Additions: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. The reaction with this compound, followed by an acidic workup, results in the formation of a secondary alcohol. The nature of the 'R' group from the Grignard reagent determines the structure of the resulting alcohol, allowing for the introduction of various alkyl, aryl, or vinyl groups at the carbon atom that was formerly the carbonyl carbon.
Table 1: Representative Nucleophilic Addition Reactions
| Reaction Type | Nucleophile/Reagent | Product Type |
| Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) + Base | (E/Z)-2-(4-methoxybenzo[b]thiophen-3-yl)methylene)malononitrile |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | 4-Methoxy-3-(alkenyl)benzo[b]thiophene |
| Grignard Addition | Grignard Reagent (e.g., R-MgBr) followed by H₃O⁺ workup | 1-(4-Methoxybenzo[b]thiophen-3-yl)alkanol |
The aldehyde functionality can be readily reduced to either a primary alcohol or a methylene group, depending on the reagents and conditions employed.
Reduction to Alcohols: The reduction of the aldehyde to a primary alcohol, (4-methoxybenzo[b]thiophen-3-yl)methanol, is typically achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.comyoutube.com The reaction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com A subsequent workup with a proton source (e.g., water or dilute acid) neutralizes the resulting alkoxide to yield the alcohol. masterorganicchemistry.com
Reduction to Hydrocarbons: Complete reduction of the aldehyde group to a methyl group (deoxygenation), yielding 4-methoxy-3-methylbenzo[b]thiophene, requires harsher conditions. The two classical methods for this are the Wolff-Kishner and Clemmensen reductions.
The Wolff-Kishner reduction is performed under strongly basic conditions. It involves the formation of a hydrazone intermediate by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol.
The Clemmensen reduction is carried out in a strongly acidic medium, using amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. The choice between these two methods depends on the stability of other functional groups in the molecule to acidic or basic conditions.
The aldehyde group is in a +1 oxidation state and can be easily oxidized to the corresponding carboxylic acid (+3 oxidation state).
Oxidation to Carboxylic Acids: The conversion of this compound to 4-methoxybenzo[b]thiophene-3-carboxylic acid can be accomplished using a variety of oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and silver oxide (Ag₂O). A particularly mild and efficient method is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under buffered conditions, often with a chlorine scavenger like 2-methyl-2-butene. This method is noted for its tolerance of other functional groups.
Oxidation to Esters: While less common as a direct transformation from the aldehyde, esters can be formed in a multi-step process. First, the aldehyde is oxidized to the carboxylic acid as described above. The resulting carboxylic acid can then be esterified through various methods, such as the Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) to yield the corresponding ester, for instance, methyl 4-methoxybenzo[b]thiophene-3-carboxylate.
The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives, eliminating a molecule of water to form a new carbon-nitrogen double bond. masterorganicchemistry.com
Imine Formation: Reaction with a primary amine (R-NH₂) under mildly acidic conditions yields an imine, also known as a Schiff base. masterorganicchemistry.comresearchgate.net The reaction mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by a proton transfer and subsequent dehydration. masterorganicchemistry.com This reversible reaction is often driven to completion by removing the water formed. nih.gov
Hydrazone Formation: Condensation with hydrazine (H₂N-NH₂) or its derivatives (e.g., substituted hydrazines) produces hydrazones. mdpi.comnih.gov These reactions are fundamental in organic synthesis and are the first step of the Wolff-Kishner reduction. mdpi.com Acylhydrazones, formed from the reaction with acid hydrazides, are a class of compounds that have been investigated for their biological activities. nih.gov
Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.org This reaction is typically carried out by treating the aldehyde with hydroxylamine hydrochloride and a base. wikipedia.orgmdpi.com The resulting oximes can exist as E/Z stereoisomers. wikipedia.org
Table 2: Products of Condensation Reactions
| Nucleophile | Product Class | General Structure |
| Primary Amine (R-NH₂) | Imine | 4-Methoxy-N-(aryl/alkyl)-1-(benzo[b]thiophen-3-yl)methanimine |
| Hydrazine (H₂N-NHR) | Hydrazone | (E/Z)-1-(4-Methoxybenzo[b]thiophen-3-yl)methylene)hydrazine |
| Hydroxylamine (NH₂OH) | Oxime | (E/Z)-4-Methoxybenzo[b]thiophene-3-carbaldehyde oxime |
Electrophilic Aromatic Substitution on the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is aromatic and undergoes electrophilic substitution reactions. The position of attack is strongly influenced by the directing effects of the substituents already present on the ring.
In this compound, the regiochemical outcome of electrophilic aromatic substitution is a result of the combined electronic effects of the electron-donating methoxy (B1213986) (-OCH₃) group and the electron-withdrawing carbaldehyde (-CHO) group.
Directing Effects:
The methoxy group at C-4 is a powerful activating, ortho, para-director. Through its +R (resonance) effect, it donates electron density to the aromatic ring, particularly at the positions ortho and para to it. In the benzo[b]thiophene system, this would activate positions C-5 and C-7.
The carbaldehyde group at C-3 is a deactivating, meta-director. Through its -I (inductive) and -R (resonance) effects, it withdraws electron density from the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the positions meta to itself, which in this case are C-5 and C-7 on the benzene (B151609) ring and C-2 on the thiophene (B33073) ring.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product |
| Halogenation | Br⁺ | 7-Bromo-4-methoxybenzo[b]thiophene-3-carbaldehyde |
| Nitration | NO₂⁺ | 4-Methoxy-7-nitrobenzo[b]thiophene-3-carbaldehyde |
Reaction Kinetics and Selectivity Control
No specific studies on the reaction kinetics or selectivity control for reactions involving this compound have been found in the reviewed literature. While general principles of selectivity in the functionalization of benzo[b]thiophenes are known—governed by the electronic and steric nature of existing substituents—quantitative kinetic data or detailed studies on regioselectivity for this specific molecule are absent.
Metalation and Cross-Coupling Reactions Involving the Benzo[b]thiophene Ring
Directed ortho-metalation is a powerful tool for the functionalization of aromatic and heteroaromatic compounds. The methoxy group at the 4-position could potentially direct lithiation to the 5-position. However, the presence of the aldehyde at the 3-position, which is susceptible to nucleophilic attack by organolithium reagents, complicates this possibility.
Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted benzo[b]thiophenes. For example, 3-bromo-benzo[b]thiophene-2-carboxaldehydes have been successfully employed in Suzuki coupling reactions. It is conceivable that a halogenated derivative of this compound could undergo similar cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce new carbon-carbon bonds. However, specific examples of such reactions performed on this substrate are not documented in the available literature.
Rearrangement Reactions and Pericyclic Transformations
While rearrangement reactions of the broader benzo[b]thiophene class are known, such as the Cope rearrangement, there is no specific information available regarding rearrangement or pericyclic transformations involving this compound.
Detailed Mechanistic Studies of Critical Transformations
A significant gap exists in the literature concerning detailed mechanistic studies of any critical transformations of this compound.
Characterization of Reaction Intermediates
There are no published studies that characterize reaction intermediates, such as Meisenheimer complexes in potential nucleophilic aromatic substitution reactions or organometallic intermediates in cross-coupling pathways, for this compound.
Derivatization and Structural Diversification Strategies Using 4 Methoxybenzo B Thiophene 3 Carbaldehyde
Transformation of the Carbaldehyde Moiety into Diverse Functional Groups
The aldehyde group at the 3-position of the 4-methoxybenzo[b]thiophene (B1252323) scaffold is a prime site for a variety of chemical transformations, allowing for its conversion into a wide range of other functional groups.
The oxidation of the carbaldehyde to a carboxylic acid is a fundamental transformation that opens the door to a host of further derivatizations. Standard oxidizing agents can be employed for this purpose. The resulting carboxylic acid can then be readily converted into esters and amides through well-established condensation reactions. For instance, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Similarly, amide bond formation can be accomplished by coupling the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent to enhance the reaction efficiency.
The conversion of the carbaldehyde directly to a nitrile offers a more streamlined approach to this important functional group. This transformation can be achieved through a one-pot reaction with hydroxylamine (B1172632) hydrochloride, often catalyzed by an inorganic salt under reflux conditions asianpubs.org. This method is advantageous due to its operational simplicity and generally high yields asianpubs.org.
| Transformation | General Reagents and Conditions | Product Functional Group |
| Oxidation | KMnO4 or Jones reagent in acetone | Carboxylic Acid |
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4), Heat | Ester |
| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |
| Nitrile Formation | Hydroxylamine hydrochloride, Ferrous sulfate, DMF, Reflux | Nitrile |
The carbonyl group of 4-Methoxybenzo[b]thiophene-3-carbaldehyde readily undergoes condensation reactions with primary amines, hydrazines, and hydroxylamine to form imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis, and proceed with the elimination of a water molecule.
The synthesis of imines can be achieved by reacting the aldehyde with a primary amine, a reaction that can be catalyzed by organocatalysts like pyrrolidine under mild conditions organic-chemistry.org. Hydrazone formation involves the reaction of the aldehyde with hydrazine (B178648) or its derivatives, such as substituted hydrazides nih.govnih.govvjs.ac.vnmdpi.comnih.govresearchgate.net. This reaction is often carried out in a protic solvent like ethanol or acetic acid. Similarly, oximes can be prepared by treating the aldehyde with hydroxylamine hydrochloride in the presence of a base organic-chemistry.orgorientjchem.orgresearchgate.netmdpi.com. The formation of these C=N linked derivatives provides a facile method for generating libraries of structurally diverse compounds.
| Derivative | Reactant | General Conditions |
| Imine | Primary Amine | Solvent (e.g., Ethanol), Catalyst (e.g., Acetic Acid) |
| Hydrazone | Hydrazine or Hydrazide | Solvent (e.g., Ethanol), Heat |
| Oxime | Hydroxylamine Hydrochloride | Base (e.g., Sodium Acetate), Solvent (e.g., Ethanol) |
Carbon-carbon bond formation at the aldehyde position can be achieved through various olefination and alkynylation reactions, leading to significant extensions of the molecular framework. The Wittig reaction, for example, allows for the conversion of the carbonyl group into an alkene by reacting it with a phosphorus ylide. The geometry of the resulting alkene can often be controlled by the choice of ylide and reaction conditions. Another powerful tool is the Horner-Wadsworth-Emmons reaction, which typically provides access to (E)-alkenes with high selectivity.
Alkynylation of the aldehyde can be accomplished by the addition of a terminal alkyne, usually as its corresponding metal acetylide. This reaction leads to the formation of a propargyl alcohol, which can serve as a versatile intermediate for further synthetic manipulations.
Functionalization of the Benzo[b]thiophene Ring System
In addition to modifying the carbaldehyde, the benzo[b]thiophene ring itself can be functionalized to introduce further structural diversity.
Electrophilic aromatic substitution reactions, such as halogenation and nitration, can be employed to introduce functional handles onto the benzo[b]thiophene core. The directing effects of the methoxy (B1213986) group and the thiophene (B33073) ring will influence the position of substitution. Enzymatic methods for regioselective halogenation have also been developed, offering a green alternative to traditional chemical methods nih.govnih.gov. These newly introduced halogens or nitro groups can then serve as points for further synthetic elaboration, for instance, through cross-coupling reactions or reduction followed by diazotization.
Direct C-H arylation and alkylation have emerged as powerful tools for the functionalization of heteroaromatic compounds, including benzo[b]thiophenes nih.govcore.ac.ukorganic-chemistry.orgresearchgate.net. These methods, often catalyzed by transition metals like palladium, allow for the formation of carbon-carbon bonds directly from C-H bonds, thus avoiding the need for pre-functionalization of the ring system nih.govcore.ac.ukorganic-chemistry.orgresearchgate.netnih.gov. The regioselectivity of these reactions can be influenced by the choice of catalyst, ligands, and reaction conditions nih.gov. For benzo[b]thiophenes, direct arylation often occurs preferentially at the C2 or C3 positions nih.gov. One-pot iodocyclization/alkylation strategies have also been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes nih.gov.
| Reaction | General Reagents and Conditions | Position of Functionalization |
| Halogenation | Halogenating agent (e.g., NBS, NCS), Solvent | Varies based on directing groups |
| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | Varies based on directing groups |
| Direct Arylation | Aryl halide, Palladium catalyst, Base | Typically C2 or C3 position |
| Direct Alkylation | Alkylating agent, Catalyst | Varies based on methodology |
Synthesis of Fused Polycyclic and Spiro Systems Incorporating the 4-Methoxybenzo[b]thiophene Scaffold
The aldehyde functionality at the 3-position of 4-methoxybenzo[b]thiophene serves as a convenient handle for the construction of fused polycyclic and spirocyclic systems. These structural motifs are of significant interest as they can impart unique three-dimensional topologies to molecules, which can be advantageous for modulating biological activity and material properties.
One common approach to accessing fused systems involves intramolecular cyclization reactions. For instance, the condensation of this compound with various nucleophiles can generate intermediates that, upon activation, undergo ring closure to form novel polycyclic frameworks. While specific examples directly employing the 4-methoxy derivative are not extensively detailed in the public domain, the general reactivity of benzo[b]thiophene-3-carbaldehydes suggests the feasibility of such transformations.
Spirocyclic systems, characterized by two rings sharing a single atom, have also been synthesized from benzo[b]thiophene scaffolds. A notable example involves the 1,3-dipolar cycloaddition reaction of benzo[b]thiophene-based chalcones with isatins and an amino acid to furnish spirooxindole derivatives. Although this specific example utilizes a benzo[b]thiophene-2-carboxaldehyde derivative, the underlying principles of this reaction could potentially be adapted to the 3-carbaldehyde isomer. The synthesis of spiro-oxindole-tethered benzo[b]thiophene scaffolds has been achieved, resulting in a single regio- and diastereoselective isomer.
| Starting Materials | Reaction Type | Product Type | Reference |
| Benzo[b]thiophene-based chalcones, Isatins, Amino acids | 1,3-Dipolar Cycloaddition | Spirooxindoles | researchgate.net |
Multi-Component Reactions (MCRs) for Scaffold Complexity
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for rapidly generating molecular diversity. The aldehyde group of this compound is an ideal electrophilic component for a variety of MCRs.
While specific MCRs involving this compound are not prominently reported, the participation of aromatic aldehydes in well-established MCRs like the Ugi, Passerini, and Biginelli reactions is a strong indicator of its potential in this area. These reactions allow for the introduction of multiple points of diversity in a single step, leading to the efficient construction of complex and diverse chemical libraries based on the 4-methoxybenzo[b]thiophene core. For instance, the Strecker reaction, a three-component reaction, has been utilized for the single-step construction of heterocyclic α-aminonitriles.
Parallel Synthesis and Library Generation Approaches
The demand for large and diverse collections of compounds for high-throughput screening has driven the development of parallel synthesis and library generation techniques. The 4-methoxybenzo[b]thiophene scaffold is an attractive core for such endeavors due to its presence in biologically active molecules.
Solution-phase parallel synthesis has been successfully employed to generate libraries of multi-substituted benzo[b]thiophenes. nih.gov A common strategy involves the preparation of a key intermediate that can be readily diversified through a series of parallel reactions. For the benzo[b]thiophene system, 3-iodobenzo[b]thiophenes have served as versatile precursors. nih.gov These intermediates can be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, to introduce a wide range of substituents at the 3-position. nih.gov Although this approach starts from a 3-iodo derivative, the conversion of this compound to a suitable intermediate for parallel synthesis, such as the corresponding alcohol followed by conversion to a halide, is a feasible synthetic route. This would enable the generation of a focused library of compounds based on the 4-methoxybenzo[b]thiophene-3-yl core.
| Precursor | Diversification Reactions | Library Type | Reference |
| 3-Iodobenzo[b]thiophenes | Suzuki-Miyaura, Sonogashira, Heck, Carboalkoxylation | Multi-substituted benzo[b]thiophenes | nih.gov |
Computational and Theoretical Investigations of 4 Methoxybenzo B Thiophene 3 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic behavior and properties of a molecule. These methods provide insights into the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to predict its vibrational spectra (FT-IR and Raman). Typically, a functional such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a basis set like 6-311++G(d,p) is employed for these calculations. The optimization process finds the lowest energy conformation of the molecule. Subsequent frequency calculations at the optimized geometry confirm that the structure is a true minimum on the potential energy surface and provide theoretical vibrational wavenumbers. These calculated frequencies are often scaled to better match experimental data.
For related benzaldehyde (B42025) derivatives, studies have shown that DFT calculations can accurately predict geometric parameters and vibrational modes. For instance, investigations on substituted benzaldehydes have successfully assigned characteristic vibrational frequencies for the carbonyl (C=O) stretching, methoxy (B1213986) (O-CH₃) group vibrations, and the aromatic ring modes. However, a specific computational study detailing the optimized bond lengths, bond angles, and vibrational frequencies for 4-Methoxybenzo[b]thiophene-3-carbaldehyde has not been identified.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.
Studies on various benzo[b]thiophene derivatives have utilized DFT to calculate these parameters. For example, quantum chemical calculations on novel benzo[b]thiophene-2-carbaldehyde derivatives revealed energy gaps ranging from 3.22 eV to 3.59 eV, indicating varying molecular stabilities and reactivity potentials. researchgate.net Such analyses provide insight into the electronic transitions within the molecule. Without a dedicated study, the specific HOMO, LUMO, and band gap energies for this compound remain undetermined.
Electrostatic Potential Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack.
For the parent benzo[b]thiophene molecule, MEP maps show negative potential localized around the sulfur atom and the π-system of the rings, while positive potential is found near the hydrogen atoms. nih.gov The introduction of the methoxy and carbaldehyde groups at the 4- and 3-positions, respectively, would significantly alter this distribution. The electronegative oxygen atoms of both the methoxy and aldehyde groups would create regions of high negative potential, influencing the molecule's intermolecular interactions. A precise MEP map for this compound would require specific calculations that are not currently available.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This technique allows for the exploration of different possible conformations (spatial arrangements) of a molecule and provides detailed information about its flexibility and how it interacts with its environment, such as solvent molecules or biological receptors. MD simulations on derivatives of benzo[b]thiophene-2-carbaldehyde have been used to reveal the stability of protein-ligand complexes. researchgate.net For this compound, MD simulations could elucidate the rotational freedom around the bonds connecting the methoxy and carbaldehyde groups to the benzothiophene (B83047) core, identifying the most stable conformations and the energy barriers between them. Such a study has not been found in the existing literature.
Prediction of Reaction Pathways and Transition States through Computational Modeling
Computational modeling can be employed to map out the entire pathway of a chemical reaction, including the identification of transition states—the highest energy points along the reaction coordinate. By calculating the energies of reactants, products, and transition states, chemists can predict the feasibility and kinetics of a reaction. For a molecule like this compound, this could involve modeling its synthesis or its reactions, such as oxidation, reduction, or nucleophilic addition to the aldehyde group. This level of detailed computational investigation for this specific compound is not documented in available research.
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of compounds with their physicochemical properties or biological activities. While numerous QSAR studies have been conducted on various series of benzothiophene derivatives to predict activities like anticancer or antimicrobial effects, a specific QSPR model detailing the physicochemical parameters of this compound was not found. Such a model would typically use calculated molecular descriptors to predict properties like boiling point, solubility, or partition coefficient.
Virtual Screening Methodologies for Identifying Chemically Reactive Analogs or Scaffolds
Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, or in this case, to identify analogs or scaffolds with similar chemical reactivity to this compound. This process is crucial for expanding the chemical space around a lead compound and discovering novel derivatives with potentially enhanced properties.
The process typically begins with the three-dimensional structure of the parent molecule, this compound. Methodologies such as similarity searching and pharmacophore modeling are then employed.
Similarity Searching: This approach identifies molecules in a database that have a high degree of structural similarity to the query molecule. The similarity is quantified using various molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) and similarity coefficients (e.g., Tanimoto coefficient). Analogs with high similarity scores are expected to share similar physicochemical and reactive properties.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for a specific chemical interaction. For this compound, a pharmacophore model would be generated based on its key functional groups: the methoxy group (hydrogen bond acceptor), the thiophene (B33073) sulfur (potential for specific interactions), the aromatic system, and the aldehyde group (hydrogen bond acceptor, electrophilic center). This model is then used as a 3D query to screen compound libraries for molecules that match the pharmacophoric features, thereby identifying structurally diverse compounds that may have similar reactive profiles.
Molecular Docking: While often used for protein-ligand binding, docking can also be used to assess the interaction of analogs with a defined active site or to compare the steric and electronic complementarity of a series of compounds within a constrained space, providing insights into their potential reactivity and interaction modes. nih.gov
The results from these screening methods provide a ranked list of candidate molecules. These "hits" can then be prioritized for synthesis and experimental testing, significantly accelerating the discovery of new chemically reactive analogs or scaffolds based on the this compound framework.
| Screening Method | Key Principle | Application for Analog Identification |
| Similarity Searching | Quantifies structural similarity using molecular fingerprints. | Identifies structurally close analogs with a high probability of similar reactivity. |
| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features. | Finds structurally diverse molecules that share the key reactive features of the parent compound. |
| Molecular Docking | Predicts the preferred orientation and interaction energy of one molecule to another. | Assesses the steric and electronic fit of potential analogs in a defined chemical environment. |
Spectroscopic Property Prediction and Validation through Theoretical Calculations
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are invaluable for validating experimental data, assigning spectral signals, and understanding the relationship between molecular structure and spectroscopic output.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) in ¹H and ¹³C NMR spectra can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional (like B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). The process involves first optimizing the ground-state geometry of the molecule. The calculated chemical shifts are then often scaled and compared with experimental values to confirm the structure.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an experimental IR spectrum. The calculations can help in the precise assignment of vibrational modes to specific functional groups, such as the C=O stretch of the aldehyde, the C-O stretch of the methoxy group, and various vibrations of the benzothiophene ring system.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov These calculations can determine the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions (e.g., π → π* and n → π* transitions), providing insight into the electronic structure and conjugation within the molecule. nih.gov
The comparison between theoretically predicted spectra and experimentally obtained spectra serves as a rigorous validation of both the computational method and the experimental structural assignment. Discrepancies can point to specific molecular conformations or solvent effects that may need further investigation.
| Spectroscopic Technique | Theoretical Method | Predicted Parameters |
| NMR | DFT / GIAO | Chemical Shifts (δ) for ¹H and ¹³C |
| IR | DFT | Vibrational Frequencies (cm⁻¹) |
| UV-Vis | TD-DFT | Maximum Absorption Wavelength (λmax), Oscillator Strength |
Exploration of 4 Methoxybenzo B Thiophene 3 Carbaldehyde As a Versatile Chemical Synthon
Role in the Synthesis of Complex Heterocyclic Architectures
The aldehyde functionality at the 3-position of the 4-methoxybenzo[b]thiophene (B1252323) core is a key reactive site for constructing more elaborate heterocyclic structures. This transformation is often achieved through condensation and subsequent cyclization reactions, where the aldehyde participates in the formation of new rings fused to or substituted on the parent scaffold.
Notable synthetic strategies include:
Knoevenagel Condensation: This reaction involves the base-catalyzed condensation of the aldehyde with compounds containing an active methylene (B1212753) group. For instance, reacting 4-Methoxybenzo[b]thiophene-3-carbaldehyde with various substituted acetophenones yields chalcone-like α,β-unsaturated ketones. nih.gov These intermediates are valuable precursors for the synthesis of pyrazolines, isoxazoles, and pyrimidines.
Gewald Reaction: The Gewald reaction is a multicomponent reaction that can utilize an aldehyde, an α-cyanoester, and elemental sulfur to produce polysubstituted 2-aminothiophenes. researchgate.netwikipedia.orgarkat-usa.orgnih.govmdpi.com By employing this compound in Gewald-type syntheses, it is possible to construct complex, polycyclic thiophene-fused systems.
Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde. wikipedia.orgresearchgate.netnih.govgoogle.comthermofisher.com Derivatives of this compound can be used to synthesize novel tetrahydro-β-carboline or tetrahydroisoquinoline analogues, which are core structures in many alkaloids and pharmacologically active compounds.
These reactions demonstrate the role of this compound as a foundational element for building molecular complexity, enabling access to diverse families of heterocyclic compounds.
Applications in the Development of Advanced Materials
The inherent electronic properties of the benzo[b]thiophene system, which can be finely tuned by its substituents, make it an attractive scaffold for advanced materials. This compound serves as a crucial precursor in this field, particularly for organic electronics and polymers.
Precursors for Organic Semiconductors and Optoelectronic Materials (e.g., OFETs, OLEDs)
Thiophene-based molecules are cornerstones of organic semiconductor research due to their excellent charge transport properties and stability. nih.govmdpi.com The this compound unit can be incorporated into larger π-conjugated systems designed for specific electronic applications.
Organic Field-Effect Transistors (OFETs): The aldehyde group provides a convenient point for chemical modification, allowing for the extension of the conjugated system through reactions like Wittig or Horner-Wadsworth-Emmons olefination. The electron-donating methoxy (B1213986) group helps to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the material, which is a critical parameter for tuning its semiconductor performance and facilitating efficient charge injection. bohrium.comtcichemicals.comrsc.orgnih.gov
Organic Light-Emitting Diodes (OLEDs): In OLEDs, the benzo[b]thiophene core can act as part of the emissive layer. beilstein-journals.orgbeilstein-archives.orgnih.govspie.orgresearchgate.net By reacting the aldehyde with various aromatic amines or organoboron compounds, it is possible to create donor-π-acceptor (D-π-A) type molecules. beilstein-journals.orgnih.gov These materials often exhibit strong fluorescence and their emission color can be tuned by modifying the molecular structure, a process facilitated by the reactivity of the starting carbaldehyde.
Below is a table summarizing the properties of a representative OLED material incorporating a thienothiophene linker, which can be synthesized from precursors related to benzo[b]thiophene-carbaldehyde.
| Property | Value | Reference |
| Absorption Maximum (λabs) | 411 nm | beilstein-journals.orgnih.gov |
| Emission Maximum (λem) | 520 nm | beilstein-journals.orgnih.gov |
| Fluorescence Quantum Yield (Solution) | 86% | beilstein-journals.orgnih.gov |
| Fluorescence Quantum Yield (Solid State) | 41% | beilstein-journals.orgnih.gov |
| Maximum Power Efficiency | 6.70 lm/W | beilstein-journals.org |
| Maximum External Quantum Efficiency | 4.61% | beilstein-journals.org |
Building Blocks for Polymeric Materials
The development of conducting and semiconducting polymers is another significant application for thiophene (B33073) derivatives. This compound can be transformed into monomers suitable for various polymerization techniques.
Polycondensation Reactions: The aldehyde can be used directly in condensation polymerization with suitable difunctional monomers to form poly(azomethine)s or poly(thiophene-methine)s. mdpi.comjournalskuwait.org These polymers possess extended π-conjugation along their backbone, which is essential for electrical conductivity.
Oxidative Polymerization: While the aldehyde itself is not directly involved, the benzo[b]thiophene ring can be polymerized through oxidative coupling of its 2- and 7-positions if they are unsubstituted. researchgate.net In such cases, the 4-methoxy and 3-carbaldehyde groups would remain as pendant functionalities on the polymer chain, influencing its solubility, morphology, and electronic properties.
Melt Polymerization: This technique is used to synthesize copolyesters with high molecular weight and promising thermal and mechanical properties, demonstrating the versatility of thiophene-based monomers in creating advanced polymeric materials. nih.gov
Contribution to Catalyst and Ligand Design
The sulfur atom in the thiophene ring and the oxygen atoms of the aldehyde and methoxy groups offer potential coordination sites for metal ions. This makes this compound a valuable starting material for designing specialized ligands for catalysis and coordination chemistry.
A primary route to creating such ligands is through the synthesis of Schiff bases. This involves the condensation of the aldehyde group with a primary amine. The resulting imine (C=N) nitrogen, along with other heteroatoms in the molecule, can act as a chelating agent to bind metal ions. science.govresearchgate.netoncologyradiotherapy.comnih.govmdpi.com
Schiff Base Ligand Synthesis: Reaction of this compound with various amines (e.g., aminobenzoic acid, aminobenzothiazole) yields multidentate Schiff base ligands. science.govmdpi.com
Metal Complex Formation: These ligands readily form stable complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). science.govresearchgate.net The geometry of the resulting metal complexes (e.g., octahedral, tetrahedral) depends on the metal ion and the specific structure of the ligand.
The catalytic activity of these metal complexes can be explored in various organic transformations, where the metal center acts as the active site and the ligand framework provides stability and influences selectivity.
Integration into Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions that govern molecular recognition and self-assembly. The planar, aromatic structure of this compound makes it a candidate for integration into larger, ordered supramolecular architectures.
Self-Assembly: Thiophene-based π-conjugated molecules can undergo self-assembly driven by a combination of π-π stacking and hydrogen bonding. nih.govboekhovenlab.com The aldehyde and methoxy groups of the title compound can participate in hydrogen bonding or dipole-dipole interactions, guiding the assembly process and influencing the morphology of the resulting nanostructures.
Host-Guest Systems: The benzo[b]thiophene unit can be incorporated into larger macrocyclic hosts or act as a guest molecule that binds within the cavity of a host, such as a pillar nih.govarene. nih.gov The binding is governed by non-covalent forces, and the inclusion of the guest can lead to changes in the system's properties, such as its fluorescence, which can be exploited for sensing applications.
Development of Chemical Probes for Sensing and Imaging Applications
Fluorescent chemical probes are molecules designed to detect specific analytes through a change in their optical properties. Thiophene-based compounds are often fluorescent, and their photophysical characteristics are sensitive to their chemical environment. rsc.orgrsc.org
This compound serves as an excellent platform for developing such probes. The aldehyde group is a reactive handle that allows for the straightforward attachment of a receptor unit designed to selectively bind to a target analyte (e.g., metal ions, anions, or biomolecules).
The general design principle involves linking the fluorescent benzothiophene (B83047) core (the fluorophore) to a recognition site via the aldehyde. Upon binding of the analyte to the receptor, a conformational or electronic change is induced in the molecule, which modulates the fluorescence output. This can manifest as an increase ("turn-on"), decrease ("turn-off"), or shift in the emission wavelength (ratiometric sensing). researchgate.net While specific probes derived directly from this compound are a subject of ongoing research, the fundamental principles and synthetic accessibility make it a promising candidate for this application.
Future Directions and Emerging Research Avenues for 4 Methoxybenzo B Thiophene 3 Carbaldehyde
Development of Novel and More Efficient Synthetic Strategies
Emerging strategies that hold promise include:
C-H Bond Functionalization: Direct C-H activation and functionalization represent a paradigm shift in organic synthesis. nih.govresearchgate.net Future efforts will likely focus on developing catalytic systems that can selectively introduce the methoxy (B1213986) and formyl groups onto a pre-formed benzo[b]thiophene scaffold, or conversely, build the heterocyclic ring onto a functionalized benzene (B151609) precursor via targeted C-H activation. This approach minimizes the need for pre-functionalized starting materials and protective group chemistry.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. Adapting known cyclization reactions to flow reactors could significantly improve yields and purity while reducing reaction times for the synthesis of 4-Methoxybenzo[b]thiophene-3-carbaldehyde. akjournals.com
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging complex bonds under mild conditions. organic-chemistry.org Research into photocatalytic pathways could uncover novel cyclization or functionalization reactions, providing green and efficient alternatives to traditional methods. researchgate.net
Aryne Chemistry: Reactions involving highly reactive aryne intermediates have shown utility in the one-step synthesis of substituted benzo[b]thiophenes from readily available precursors. rsc.orgnih.govchemistryviews.org Further exploration of this methodology could lead to direct and high-yield routes to the target molecule.
| Strategy | Potential Advantages | Key Challenges for this compound | Relevant Catalyst/Reagent Types |
|---|---|---|---|
| C-H Functionalization | High atom economy, reduced steps, access to novel derivatives. nih.gov | Achieving precise regioselectivity with multiple directing groups. | Palladium, Rhodium, Iridium complexes. researchgate.net |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, environmentally benign. organic-chemistry.org | Substrate scope, control of radical side reactions. | Ruthenium or Iridium polypyridyl complexes, organic dyes. |
| Aryne Chemistry | One-step synthesis, good functional group tolerance. rsc.orgchemistryviews.org | Handling of sensitive aryne precursors, regioselectivity. | o-silylaryl triflates, CsF. nih.gov |
| Flow Chemistry | Scalability, improved safety, precise control, higher yields. akjournals.com | Reactor design for handling solids, optimization of flow parameters. | Immobilized catalysts, microreactors. |
Exploration of Unconventional Reaction Media and Catalytic Systems
The push towards "green chemistry" necessitates a departure from conventional, often hazardous, organic solvents. Future research will increasingly explore the use of unconventional media for the synthesis and modification of this compound. Ionic liquids (ILs) and deep eutectic solvents (DES) are particularly promising due to their low volatility, thermal stability, and potential to enhance reaction rates and selectivity. nih.goveurekaselect.comacs.org Studies have already demonstrated the utility of ionic liquids in desulfurization processes involving benzothiophene (B83047), suggesting their potential as effective media for its synthesis. researchgate.net Similarly, water or ethanol, as environmentally benign solvents, will be investigated more thoroughly, potentially in conjunction with phase-transfer catalysts or surfactant-based catalysis to overcome solubility issues. nih.gov
In parallel, the discovery of novel catalytic systems is paramount. While palladium and copper catalysts are well-established, future work will target:
Earth-Abundant Metal Catalysts: Developing catalysts based on iron, manganese, nickel, or cobalt to replace expensive and rare precious metals. rsc.org
Nanocatalysts: Utilizing metallic nanoparticles that offer high surface-area-to-volume ratios, potentially leading to enhanced catalytic activity and easier recovery and recycling.
Asymmetric Catalysis: For derivatization reactions, the development of chiral catalysts could enable the enantioselective synthesis of valuable downstream products, a crucial aspect of pharmaceutical development. rsc.orgacs.org
Deeper Mechanistic Understanding of Complex Transformations
A robust understanding of reaction mechanisms is the bedrock of synthetic innovation. While many routes to benzo[b]thiophenes have been reported, the intricate mechanistic details of key transformations are often not fully elucidated. Future research must employ a combination of experimental and computational techniques to gain deeper insights.
Key areas for investigation include:
In-situ Spectroscopic Analysis: Techniques like NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the validation of proposed catalytic cycles.
Kinetic Studies: Detailed kinetic analysis can help to determine rate-limiting steps and optimize reaction conditions for maximum efficiency.
Isotope Labeling Experiments: Using isotopically labeled substrates (e.g., with Deuterium, ¹³C, or ³⁴S) is a powerful method to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms. rsc.org
Computational Modeling: Density Functional Theory (DFT) calculations can be used to map out entire reaction energy profiles, compare the feasibility of different pathways, and understand the electronic structures of intermediates and transition states. conicet.gov.ar
By clarifying the mechanisms of palladium-catalyzed C-H activation, radical cyclizations, or photoredox processes, chemists can more rationally design improved catalysts and reaction conditions. nih.govacs.org
Advanced Derivatization for Enhanced Chemical Functionality
The true value of this compound lies in its potential as a scaffold for creating more complex and functional molecules. The aldehyde group is a particularly versatile handle for a wide array of chemical transformations. Future research will heavily focus on leveraging this reactivity.
Promising derivatization pathways include:
Condensation Reactions: Reaction of the aldehyde with amines, hydrazines, or active methylene (B1212753) compounds can generate a diverse library of Schiff bases, hydrazones, and chalcone-like structures, which are common pharmacophores in medicinal chemistry. tandfonline.comnih.gov
Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol opens up further avenues for functionalization, such as esterification, amidation, or etherification.
C-C Bond Forming Reactions: The aldehyde can participate in numerous carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol) to build more complex carbon skeletons.
Multicomponent Reactions (MCRs): Designing novel MCRs that incorporate this compound as a key component would enable the rapid, one-pot assembly of highly complex and diverse molecular architectures. akjournals.com
This advanced derivatization will be crucial for exploring the structure-activity relationships (SAR) of new compounds in fields such as materials science and drug discovery. ktu.edu
Refinement of Computational Models for Predictive Capabilities
Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, refining computational models will accelerate discovery and reduce reliance on trial-and-error experimentation.
Future efforts in this area will focus on:
Predicting Reactivity: Using DFT and other quantum chemical methods to predict the most reactive sites on the molecule (e.g., for electrophilic or nucleophilic attack) and to forecast the outcomes of potential reactions. conicet.gov.arnih.govepstem.net
Simulating Spectroscopic Properties: Accurately predicting NMR, IR, and UV-Vis spectra will aid in the structural confirmation of newly synthesized derivatives. researchgate.net
Molecular Docking and Dynamics: For medicinal chemistry applications, computational screening of virtual libraries derived from the core scaffold against biological targets (e.g., enzymes, receptors) can identify promising lead compounds. nih.govresearchgate.net Molecular dynamics simulations can further predict the stability and binding interactions of these compounds within a biological environment. nih.gov
Predicting Material Properties: For applications in materials science, computational models can be developed to predict electronic properties, such as HOMO/LUMO energy levels, which are critical for designing organic semiconductors or fluorescent materials. researchgate.net
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To fully explore the chemical space accessible from this compound, a move towards automation is essential. Integrating its synthesis and derivatization into automated platforms will dramatically increase the rate of discovery.
This integration will involve:
Automated Synthesis Platforms: Employing robotic systems that can perform multi-step syntheses and purifications. nih.gov This could involve cartridge-based systems where reagents for specific transformations (e.g., reductive amination, Suzuki coupling) are pre-packaged, allowing a chemist to easily generate a library of derivatives from the starting aldehyde. youtube.com
Flow Chemistry for Libraries: Using automated flow chemistry systems to rapidly synthesize arrays of related compounds by systematically varying reagents and conditions. akjournals.com
High-Throughput Screening (HTS): Coupling automated synthesis with HTS allows for the rapid evaluation of the biological or material properties of large compound libraries. nih.gov For instance, a library of derivatives could be automatically screened for antimicrobial activity or for desired optical properties, enabling the rapid identification of promising candidates. researchgate.net
The adoption of these technologies will transform the exploration of this compound from a manual, one-compound-at-a-time process to a systematic, data-driven discovery engine.
Q & A
How can the synthetic yield of 4-Methoxybenzo[b]thiophene-3-carbaldehyde be optimized in multi-step reactions, and what analytical techniques validate its purity?
Methodological Answer:
The synthesis of 4-Methoxybenzo[b]thiophene derivatives typically involves methoxylation of hydroxy precursors. For example, 4-Methoxybenzo[b]thiophene (19a) was synthesized from 4-hydroxybenzo[b]thiophene via methylation, achieving a 91% yield using optimized reaction conditions (e.g., excess methylating agent, inert atmosphere). Purity is confirmed through:
- Elemental analysis (C: 65.85%, H: 4.88%, S: 19.56% observed vs. theoretical C: 65.83%, H: 4.91%, S: 19.52%) .
- Spectroscopic characterization :
What methodologies are employed to assess the cytotoxicity of this compound derivatives, and how does substituent position influence activity?
Methodological Answer:
Cytotoxicity is evaluated using cell viability assays (e.g., GI₅₀/LC₅₀) against cancer cell lines. For example:
- Benzo[b]thiophene-3-carbaldehyde acrylonitrile derivatives were screened against breast cancer lines (MCF-7, MDA-MB-231/ATCC), with GI₅₀ values ranging from 28 nM to 269 nM .
- Structure-activity relationship (SAR) studies reveal that the carbaldehyde position significantly impacts potency. Derivatives with the aldehyde at the 2-position (e.g., 11a-d ) exhibit higher activity than 3-position analogs (e.g., 13a-d ) due to improved steric alignment with target proteins .
How do palladium- and copper-catalyzed methodologies compare in synthesizing benzo[b]thiophene carbaldehyde derivatives?
Methodological Answer:
- Palladium catalysis : Enables direct formylation of aryl halides. For benzo[b]thiophene-3-carbaldehyde (2w) , Pd(OAc)₂ with tert-butyl isocyanide and formate salts achieves moderate yields under mild conditions (CDCl₃, 80°C). Key advantages include functional group tolerance .
- Copper catalysis : Used in multicomponent reactions (e.g., aldehydes + o-bromoacetophenones + NaN₃). Thiophene-3-carbaldehyde derivatives form 1,2,3-triazoles via aldol condensation and cycloaddition (CuO, DMSO, 100°C). This method is cost-effective but requires electron-withdrawing substituents for optimal yields .
How are chalcone derivatives of this compound structurally characterized in crystallographic studies?
Methodological Answer:
- Single-crystal XRD (e.g., using SHELX or CRYSTALS software) confirms molecular geometry. For example, chalcone derivatives exhibit dihedral angles of 5–10° between the thiophene and aryl rings, indicating planar conformations favorable for π-π stacking .
- Spectroscopic validation :
How are mechanistic contradictions in the biological activity of carbaldehyde derivatives resolved?
Methodological Answer:
Discrepancies (e.g., varying GI₅₀ values across studies) are addressed through:
- Comparative assays using identical cell lines and protocols. For instance, 11b (3-carbaldehyde derivative) shows GI₅₀ = 28 nM in MCF-7 cells but lower potency in T-47D cells, highlighting cell-specific target expression .
- Computational modeling : Docking studies (e.g., AutoDock Vina) correlate aldehyde positioning with tubulin-binding affinity, explaining potency differences between 2- and 3-carbaldehyde isomers .
What role do alternative catalysts (e.g., samarium) play in coupling reactions involving thiophene-3-carbaldehyde?
Methodological Answer:
- Samarium diiodide (SmI₃) promotes cross-coupling at the 2-position of thiophene-3-carbaldehyde, enabling alkylation with benzyl/allyl bromides. This method avoids precious metals but requires anhydrous conditions .
- Mechanistic insight : SmI₃ generates dienolates from ketones, which undergo electrophilic addition with aldehydes to form chalcones. Competing pathways (e.g., self-coupling) are minimized by controlling stoichiometry .
How are steric and electronic effects managed in Fe-catalyzed cyclization reactions of aldehydes?
Methodological Answer:
- Substrate selection : Ortho-substituted aldehydes are avoided due to steric hindrance. For example, 3-methylbenzaldehyde + thiophene-2-carbaldehyde yields <30% in Fe-catalyzed triazine synthesis vs. >50% for para-substituted analogs .
- Electronic tuning : Electron-deficient aldehydes (e.g., nitro-substituted) enhance electrophilicity, improving cyclization efficiency. Reactivity trends are validated via Hammett plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
